molecular formula C10H9N3O2 B186170 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 138624-97-2

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B186170
M. Wt: 203.2 g/mol
InChI Key: NECVCOZCCWXGLH-UHFFFAOYSA-N
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Patent
US07935707B2

Procedure details

To 1.2 g (6 mmol) of 1-benzyl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester in 10 ml of EtOH was added 1.4 ml (8 mmol) of 6 M sodium hydroxide solution. The mixture was stirred for 16 h after which time it was concentrated; then, 1 M hydrochloric acid solution was added and the resulting precipitate filtered affording 1.1 g (99%) of the title compound. MS: 204.1 (MH+).
Name
1-benzyl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:10]=[CH:9][N:8]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:7]=1)=[O:5])C.[OH-].[Na+]>CCO>[CH2:11]([N:8]1[CH:9]=[N:10][C:6]([C:4]([OH:5])=[O:3])=[N:7]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
1-benzyl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C=N1)CC1=CC=CC=C1
Name
Quantity
1.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h after which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
then, 1 M hydrochloric acid solution was added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(N=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.